![molecular formula C27H37Cl2N3O2 B1139261 1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide CAS No. 475150-69-7](/img/structure/B1139261.png)
1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide” is a chemical compound that has been studied in the context of the nociceptin/orphanin FQ (N/OFQ) receptor . It is a derivative of the N/OFQ receptor antagonist 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4’-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide .
Molecular Structure Analysis
The molecular formula of this compound is C27H35N3O2 . The average mass is 433.586 Da and the monoisotopic mass is 433.272919 Da .Applications De Recherche Scientifique
NOP Receptor Inhibition
BAN ORL-24 is a selective inhibitor of NOP (nociceptin/orphanin FQ (N/OFQ) peptide receptor) with a pK (i) value of 9.62 . NOP is a G protein-coupled receptor that plays an important role in regulating many brain activities . BAN ORL-24 has the highest affinity compared with other NOP inhibitors .
Cell Membrane Affinity
When tested with CHO (hNOP) cells, administration of BAN ORL-24 showed high affinity to the cell membrane and higher selectivity compared with classical opioid receptors .
Calcium Current Enhancement
In SG neuron heterologously expressing NOP receptors with an enhanced basal facilitation ratio, BAN ORL-24 treatment for 50 seconds enhanced the Ca2+ current amplitude for both prepulse and postpulse .
Antagonizing Pronociceptive and Antinociceptive Effects
In the mouse tail withdrawal assay, administration of BAN ORL-24 (10 mg/kg) combined with N/OFQ (1 nmol) antagonized the pronociceptive and antinociceptive effects of given supraspinally and spinally, respectively .
Selectivity Over Other Opioid Receptors
BAN ORL-24 is selective for NOP receptors over μ-, δ-, and κ-opioid receptors .
Inhibition of Electrically Induced Twitches
BAN ORL-24 inhibits electrically induced twitches in isolated mouse and rat vas deferens, as well as isolated guinea pig ileum, when used at a concentration of 100 nM .
Reversal of Antinociceptive Activities
BAN ORL-24 (10 mg/kg) reverses thermal and mechanical antinociceptive activities induced by the dual agonist of µ-opioid and NOP receptors BPR1M97 in mice .
Glycobiology Research
BAN ORL-24 can help customers carry out research on glycobiology .
Mécanisme D'action
Target of Action
BAN-ORL-24, also known as 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide, is a selective inhibitor of the NOP (nociceptin/orphanin FQ (N/OFQ) peptide receptor) . The NOP receptor is a G protein-coupled receptor that plays a crucial role in regulating various brain activities .
Mode of Action
BAN-ORL-24 interacts with the NOP receptor, showing high affinity to cell membranes and higher selectivity compared with classical opioid receptors . It has been found to enhance the Ca2+ current amplitude for both prepulse and postpulse in SG neurons heterologously expressing NOP receptors .
Biochemical Pathways
The NOP receptor is part of the GPCR-G protein signaling pathways . BAN-ORL-24, as a NOP receptor antagonist, can inhibit the signaling pathway between G-protein-coupled receptors (GPCRs) and G proteins . This inhibition can help in the research and development of therapeutic strategies for certain diseases that involve excessive activation of GPCR-G protein signaling pathways .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
BAN-ORL-24 has been shown to antagonize the pronociceptive and antinociceptive effects of N/OFQ when administered supraspinally and spinally . In the mouse tail withdrawal assay, administration of BAN-ORL-24 combined with N/OFQ antagonized these effects .
Propriétés
IUPAC Name |
(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKMQGKJURAJEN-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide interact with the NOP receptor and what are the downstream effects?
A1: 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide acts as an antagonist at the NOP receptor. While the precise mechanism of action at the molecular level is still under investigation, research suggests that by blocking the NOP receptor, this compound prevents the binding and subsequent effects of its endogenous ligand, nociceptin/orphanin FQ. [, ] This antagonism has been shown to influence various physiological processes, particularly those related to mood regulation and energy homeostasis. [, ] For example, studies have demonstrated the compound's potential antidepressant-like effects, potentially mediated through modulation of the catecholaminergic system. [, , ]
Q2: Can you provide information about the compound's structure-activity relationship (SAR)?
A2: While specific SAR data for 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide is limited within the provided research, it is known that modifications to the chemical structure of NOP receptor ligands can significantly impact their activity, potency, and selectivity. [] Future research exploring different structural analogs of this compound is needed to establish a comprehensive SAR profile, enabling the optimization of its pharmacological properties for potential therapeutic applications.
Q3: What research has been done on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide in relation to in vitro and in vivo efficacy?
A3: Research on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide has primarily focused on preclinical models. Studies using rodent models have demonstrated the compound's antidepressant-like effects. [, , ] For example, one study showed that administration of the compound produced antidepressant-like effects in mice, and further investigation suggested that these effects might be mediated through the catecholaminergic system. [, ] Further research, including cell-based assays and more complex animal models, is crucial to fully elucidate the compound's mechanism of action and therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


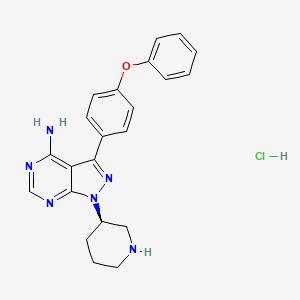
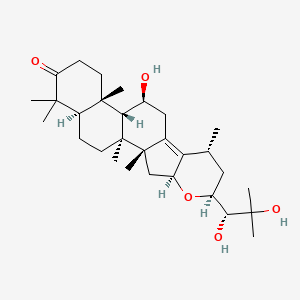
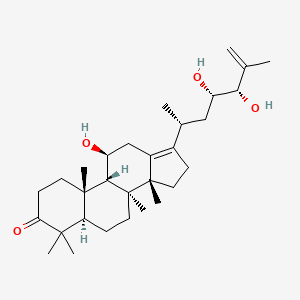


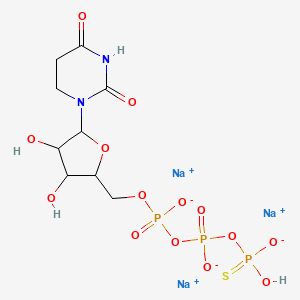
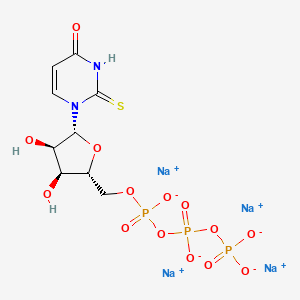
![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)


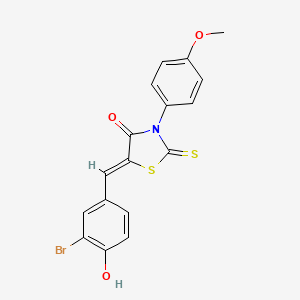
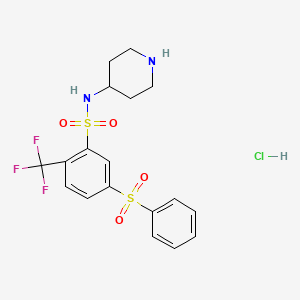
![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)